molecular formula C22H24ClNO B11567339 Isoquinoline, 2-benzoyl-4a-chlorodecahydro-1-phenyl-

Isoquinoline, 2-benzoyl-4a-chlorodecahydro-1-phenyl-

Cat. No.: B11567339
M. Wt: 353.9 g/mol
InChI Key: NGNPHNWIFLLNLJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-BENZOYL-4A-CHLORO-1-PHENYL-DECAHYDROISOQUINOLINE can be achieved through several synthetic routes. One common method involves the use of a Wittig reagent in a one-pot, three-component reaction. This reaction typically includes 2-chloroquinoline-3-carbaldehyde, 2-chlorobenzo[h]quinoline-3-carbaldehyde, and 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one . The reaction conditions are mild and do not require a metal catalyst, making it an environmentally friendly process. The yields from this method are excellent, ranging from 65% to 98% .

Scientific Research Applications

This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine In chemistry, it is used as a building block for the synthesis of more complex moleculesIn medicine, it is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.

Mechanism of Action

The mechanism of action of 2-BENZOYL-4A-CHLORO-1-PHENYL-DECAHYDROISOQUINOLINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis . Additionally, it can interact with cell membrane receptors, modulating signal transduction pathways and affecting cellular responses . These interactions are crucial for its biological activity and therapeutic potential.

Properties

Molecular Formula

C22H24ClNO

Molecular Weight

353.9 g/mol

IUPAC Name

(4a-chloro-1-phenyl-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-phenylmethanone

InChI

InChI=1S/C22H24ClNO/c23-22-14-8-7-13-19(22)20(17-9-3-1-4-10-17)24(16-15-22)21(25)18-11-5-2-6-12-18/h1-6,9-12,19-20H,7-8,13-16H2

InChI Key

NGNPHNWIFLLNLJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CCN(C(C2C1)C3=CC=CC=C3)C(=O)C4=CC=CC=C4)Cl

Origin of Product

United States

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